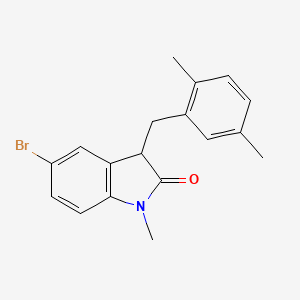
5-bromo-3-(2,5-dimethylbenzyl)-1-methyl-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-BROMO-3-[(2,5-DIMETHYLPHENYL)METHYL]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic organic compound belonging to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals This particular compound features a bromine atom at the 5-position, a 2,5-dimethylphenylmethyl group at the 3-position, and a methyl group at the 1-position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-3-[(2,5-DIMETHYLPHENYL)METHYL]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE can be achieved through a multi-step process involving the following key steps:
Alkylation: The 3-position of the indole ring can be alkylated using a suitable alkylating agent such as 2,5-dimethylbenzyl chloride in the presence of a base like potassium carbonate.
Methylation: The 1-position of the indole ring can be methylated using methyl iodide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for bromination and alkylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group at the 2-position, converting it to an alcohol.
Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Alcohol derivatives at the 2-position.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies investigating the biological activity of indole derivatives, including their interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 5-BROMO-3-[(2,5-DIMETHYLPHENYL)METHYL]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the indole ring can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole: Lacks the 3-[(2,5-dimethylphenyl)methyl] and 1-methyl substituents.
3-[(2,5-Dimethylphenyl)methyl]indole: Lacks the bromine atom at the 5-position.
1-Methylindole: Lacks both the bromine atom and the 3-[(2,5-dimethylphenyl)methyl] substituent.
Uniqueness
The unique combination of substituents in 5-BROMO-3-[(2,5-DIMETHYLPHENYL)METHYL]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE imparts distinct chemical and biological properties. The presence of the bromine atom can enhance the compound’s reactivity in substitution reactions, while the 3-[(2,5-dimethylphenyl)methyl] group can influence its lipophilicity and binding interactions.
Properties
Molecular Formula |
C18H18BrNO |
|---|---|
Molecular Weight |
344.2 g/mol |
IUPAC Name |
5-bromo-3-[(2,5-dimethylphenyl)methyl]-1-methyl-3H-indol-2-one |
InChI |
InChI=1S/C18H18BrNO/c1-11-4-5-12(2)13(8-11)9-16-15-10-14(19)6-7-17(15)20(3)18(16)21/h4-8,10,16H,9H2,1-3H3 |
InChI Key |
TXHJJACKDWVLKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC2C3=C(C=CC(=C3)Br)N(C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-propoxybenzamide](/img/structure/B11357953.png)
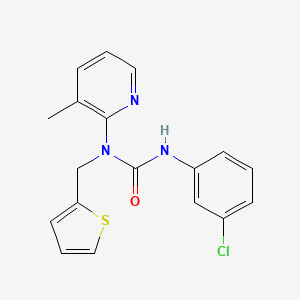
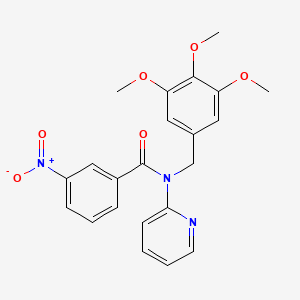
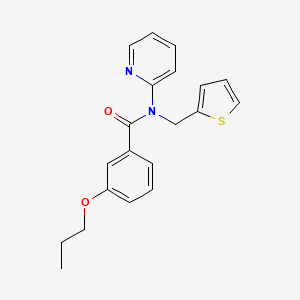
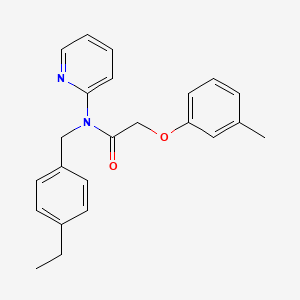
![4-methyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11357985.png)
![N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B11357992.png)

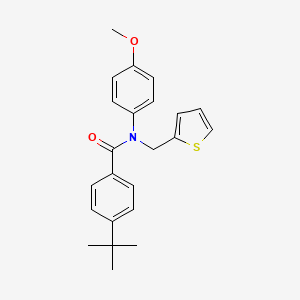
![2-(4-chloro-3-methylphenoxy)-N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B11358000.png)
![N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B11358007.png)
![N-(3-chloro-4-methoxyphenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11358017.png)
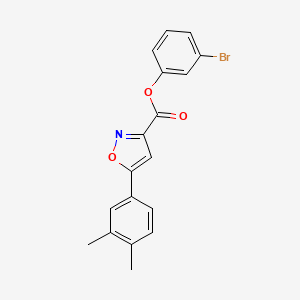
![3-{4-[3-(Pyridin-3-YL)-1,2,4-oxadiazol-5-YL]butanamido}benzoic acid](/img/structure/B11358027.png)
